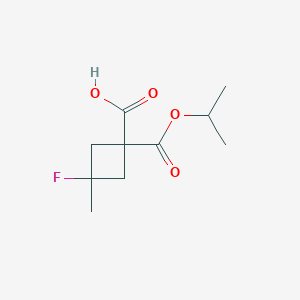
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is a fluorinated organic compound with a cyclobutane ring structure. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable precursor, such as a cyclobutane derivative, using reagents like xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for fluorination reactions. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-1-phenylpyrrole: A fluorinated pyrrole derivative with applications in medicinal chemistry and materials science.
3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: A fluorinated cyclohexene derivative studied for its enzyme inhibition properties.
Uniqueness
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and stability to the molecule
Propiedades
Fórmula molecular |
C10H15FO4 |
|---|---|
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
3-fluoro-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c1-6(2)15-8(14)10(7(12)13)4-9(3,11)5-10/h6H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
NDIYDDYPKRCLDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1(CC(C1)(C)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


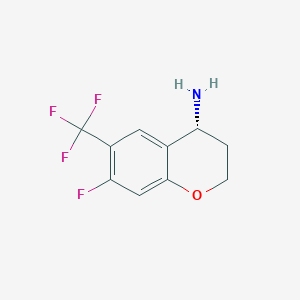
![Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
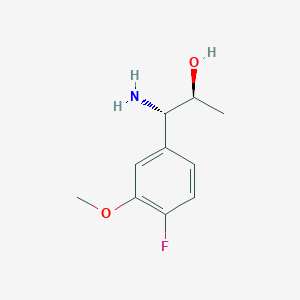

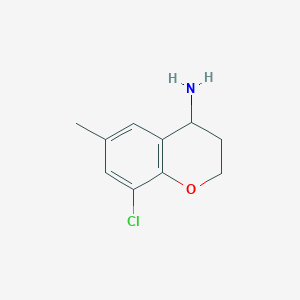
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13048054.png)
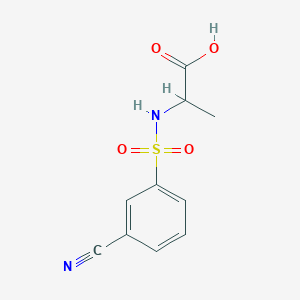
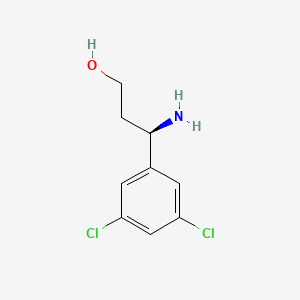

![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)

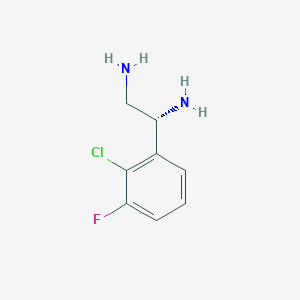
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)
